4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions that the compound undergoes, including the reaction conditions, the products formed, and the overall reaction mechanism.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactivity
Green Synthesis Method : A study by Zolfigol et al. (2013) discusses a green, efficient method for preparing pyranopyrazoles, which involves a one-pot condensation reaction. This method utilizes isonicotinic acid as a catalyst under solvent-free conditions, highlighting environmentally friendly synthesis techniques (Zolfigol et al., 2013).
Formation of Novel Amino Acid Derivatives : El-Sakka et al. (2014) synthesized a series of new amino acid derivatives by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with various amines. The study explored the chemical behavior of this compound towards different nucleophiles (El-Sakka et al., 2014).
Biological Applications
Antimicrobial Study : Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, synthesized from a lead molecule involving a similar structure. This study primarily focused on the antimicrobial properties of the synthesized compounds (Patel & Patel, 2010).
Anticancer Evaluation : In the realm of cancer research, Bekircan et al. (2008) synthesized derivatives of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated their anticancer activity against various cancer cell lines. This study adds to the understanding of the potential therapeutic applications of these compounds (Bekircan et al., 2008).
Physical Properties
- Properties in Solvents : A study by Baluja and Talaviya (2016) focused on the physical properties, such as density, sound speed, and viscosity, of novel dihydropyridine derivatives in dimethyl sulfoxide at different temperatures. This kind of research is crucial for understanding the solute-solvent interactions of these compounds (Baluja & Talaviya, 2016).
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any potential applications of the compound and any unanswered questions about its properties or behavior.
I hope this general outline helps! If you have any specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-8-4-2-7(3-5-8)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGXCWNKAQOUMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716288 |
Source
|
Record name | 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
CAS RN |
121582-69-2 |
Source
|
Record name | 4-Hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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